molecular formula C10H15BO3 B11749672 (2-Methoxy-5-propylphenyl)boronic acid

(2-Methoxy-5-propylphenyl)boronic acid

Cat. No.: B11749672
M. Wt: 194.04 g/mol
InChI Key: PRCRHBGVASZBMD-UHFFFAOYSA-N
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Description

(2-Methoxy-5-propylphenyl)boronic acid is a substituted arylboronic acid characterized by a methoxy group at the ortho position and a propyl chain at the para position relative to the boronic acid moiety. This structural configuration influences its electronic properties, solubility, and reactivity, making it a candidate for applications in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

(2-methoxy-5-propylphenyl)boronic acid

InChI

InChI=1S/C10H15BO3/c1-3-4-8-5-6-10(14-2)9(7-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3

InChI Key

PRCRHBGVASZBMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CCC)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-propylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the efficient synthesis of various boronic acids with high throughput and minimal reaction times .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-propylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Table 1: Structural Features and Key Properties

Compound Substituents pKa* (Approx.) LogP (Predicted) Notable Applications
(2-Methoxy-5-propylphenyl)boronic acid -OCH₃ (ortho), -C₃H₇ (para) ~8.5–9.5 ~2.8 (estimated) Potential inhibitor synthesis
2-Methoxy-5-methylphenylboronic acid -OCH₃ (ortho), -CH₃ (para) ~8.7 ~2.1 Catalysis, organic synthesis
4-MCPBA (4-Methoxycarbonylphenylboronic acid) -COOCH₃ (para) ~7.8 ~1.5 Glucose sensing, hydrogels
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid -OCH₂CH₂OCH₃ (para) Not reported ~3.2 HDAC inhibition

*Boronic acids typically exhibit pKa values between 7–10, with electron-withdrawing groups lowering pKa and enhancing binding to diols .

  • Methoxy groups at the ortho position enhance steric hindrance, reducing binding kinetics with diols compared to para-substituted analogs like 4-MCPBA .

Table 2: Inhibitory and Cytotoxic Profiles

Compound Target/Application IC50/Effective Concentration Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal HDAC (RPD3) inhibition 1 µM (appressorium inhibition)
Phenanthren-9-yl boronic acid Antiproliferative (4T1 cells) Sub-µM cytotoxicity
This compound (predicted) HDAC inhibition Likely >1 µM (inferred from structural analogs)
  • Key Observations: Boronic acids with extended alkyl or aromatic substituents (e.g., phenanthren-9-yl) exhibit potent anticancer activity due to enhanced hydrophobic interactions with cellular targets . The methoxyethyl-phenoxy derivative in outperforms trichostatin A (a known HDAC inhibitor) at lower concentrations, suggesting that bulky substituents near the boronic acid enhance target specificity .

Reactivity and Stability

  • Hydrolytic Stability :
    this compound is expected to undergo slower hydrolysis than electron-deficient analogs (e.g., 4-nitrophenylboronic acid) due to the electron-donating methoxy group, which stabilizes the boronate ester .
  • pH-Dependent Reactivity : Similar to other boronic acids, its reactivity with diols (e.g., glucose) is optimal at pH > pKa (~9–10), aligning with physiological conditions in specific tissues .

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